2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide
Description
The compound 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide is a structurally complex acetamide derivative featuring a 1,3-thiazol-4-yl core substituted with a sulfanyl-linked carbamoylmethyl group and an N-[(thiophen-2-yl)methyl]acetamide moiety. The molecule integrates heterocyclic systems (thiazole and thiophene) and functional groups (sulfanyl, carbamoyl, and acetamide) known to influence bioactivity.
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S3/c1-13(25)22-14-4-6-15(7-5-14)23-19(27)12-30-20-24-16(11-29-20)9-18(26)21-10-17-3-2-8-28-17/h2-8,11H,9-10,12H2,1H3,(H,21,26)(H,22,25)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNXYQPGSVOGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Thiophene Moiety: This step may involve the use of thiophene derivatives and coupling reactions.
Acetylation and Amidation: The final steps often include acetylation of the aromatic amine and amidation to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates due to their ability to interact with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Activities
Key Observations:
Thiazole vs. Triazole Cores : Thiazole-containing analogs (e.g., ) often exhibit enzyme inhibition or antimicrobial properties, while triazole derivatives (e.g., ) show anti-exudative activity. The target’s thiazole core may favor similar bioactivity.
Thiophene vs. Furan/Pyridine : Thiophene’s electron-rich system (cf. furan in or pyridine in ) may improve membrane permeability or target selectivity.
Molecular Weight and Substituent Impact
- The target compound’s molecular weight is likely higher than simpler analogs (e.g., : ~330 g/mol) due to its extended substituents. Bulkier groups (e.g., thiophen-2-ylmethyl) may reduce solubility but improve receptor affinity.
- Chlorophenyl (), nitro (), and methoxy () substituents in analogs modulate electronic effects and steric hindrance, suggesting the target’s 4-acetamidophenyl group balances hydrophilicity and binding.
Research Findings from Analogs
- Anti-Exudative Activity : Triazole-sulfanyl analogs (e.g., ) demonstrated 55–70% efficacy at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target’s sulfanyl-thiazole system may similarly inhibit inflammatory mediators.
- Antimicrobial Potential: Thiophene-carboxamide derivatives () and sulfanyl-acetamides () showed broad-spectrum activity, supporting the hypothesis for the target compound.
- Enzyme Modulation: Morpholinoacetamide-thiazole hybrids () suggest possible kinase or protease inhibition, a pathway relevant to the target’s carbamoyl group.
Biological Activity
The compound 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including thiazole and thiophene moieties, suggest diverse pharmacological properties, particularly in the fields of medicinal chemistry and drug development.
Biological Activity Overview
Research has indicated that compounds with similar structural frameworks exhibit various biological activities, including:
- Anticancer Activity : Many thiazole derivatives have been reported to possess significant anticancer properties. For instance, studies on related thiazole compounds demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) .
- Antimicrobial Effects : The presence of sulfanyl and acetamido groups in the structure suggests potential antimicrobial activity. Compounds with similar functionalities have shown effectiveness against a range of bacterial strains .
- Enzyme Inhibition : Thiazole derivatives have been documented to inhibit various enzymes, including acetylcholinesterase, which is relevant for neurodegenerative diseases . This inhibition can lead to increased levels of neurotransmitters, potentially alleviating symptoms in conditions such as Alzheimer's disease.
The proposed mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : The compound may interact with specific receptors or enzymes, leading to modulation of biochemical pathways.
- Induction of Apoptosis : Similar compounds have been shown to activate caspases, leading to programmed cell death in cancer cells .
- Antioxidant Activity : Some thiazole derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and damage.
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer activity of a series of thiazole derivatives against A549 and C6 tumor cell lines using MTT assays. The results indicated that certain derivatives induced significant cytotoxicity at low micromolar concentrations, with IC50 values ranging from 10 μM to 25 μM .
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of related thiazole compounds against Gram-positive and Gram-negative bacteria. The results showed that some derivatives had minimum inhibitory concentrations (MICs) below 100 μg/mL, indicating promising antibacterial properties .
Comparative Analysis
| Compound Type | Biological Activity | IC50/MIC Values |
|---|---|---|
| Thiazole Derivatives | Anticancer | 10 - 25 μM |
| Sulfanyl Compounds | Antimicrobial | <100 μg/mL |
| Acetamido Compounds | Enzyme Inhibition | Varies by target |
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?
- Methodological Answer : Synthesis involves multi-step reactions, starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones. Subsequent coupling of the sulfanyl-acetamide moiety requires pH control (6.5–7.5) and temperatures of 60–80°C to avoid side reactions. Solvents like dimethylformamide (DMF) or acetonitrile are preferred due to their ability to dissolve polar intermediates . Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) ensures >95% purity.
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Assign peaks for the thiophen-2-yl methyl group (δ 4.2–4.5 ppm, triplet) and acetamide protons (δ 2.1 ppm, singlet). Compare with reference data for analogous thiazole derivatives .
- HRMS : Validate molecular ion [M+H]⁺ at m/z 497.6 (calculated for C₂₂H₁₉N₅O₃S₃) with <2 ppm error .
- IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfanyl (C-S at ~680 cm⁻¹) .
Q. What solvents and conditions optimize solubility for biological assays?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO (20–30 mg/mL at 25°C). For in vitro assays, prepare stock solutions in DMSO and dilute in PBS (final DMSO <0.1%) to avoid cytotoxicity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiophene or acetamide groups) affect bioactivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies:
- Replace the thiophen-2-yl group with pyridinyl or furanyl moieties to assess changes in receptor binding.
- Modify the acetamide’s N-substituent (e.g., alkyl vs. aryl) and measure IC₅₀ values against target enzymes (e.g., kinase inhibition assays). Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., ATP levels for viability vs. caspase-3 for apoptosis).
- Data Normalization : Use internal controls (e.g., staurosporine for apoptosis assays) and validate results across ≥3 independent replicates.
- Meta-Analysis : Cross-reference with PubChem BioAssay data (AID 1259356) to identify outliers .
Q. What computational strategies predict the compound’s mechanism of action?
- Methodological Answer :
- Target Prediction : Use SwissTargetPrediction to rank potential targets (e.g., EGFR, COX-2) based on structural similarity to known inhibitors .
- MD Simulations : Run 100-ns simulations (GROMACS) to analyze stability of the compound-protein complex. Focus on key interactions (e.g., hydrogen bonds between the acetamide group and Asp1043 of EGFR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
